diIC18(7) dye

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

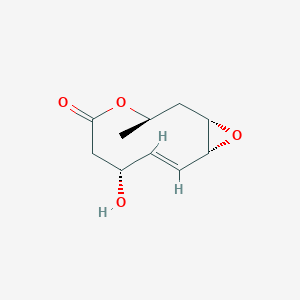

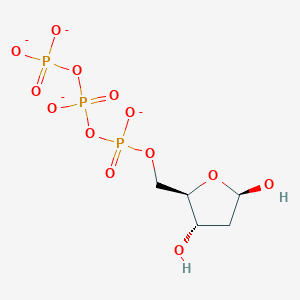

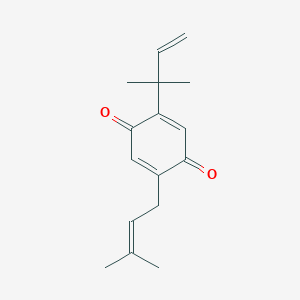

DiIC18(7) dye is an organic iodide salt. It has a role as a fluorochrome. It contains a diIC18(7)(1+). It derives from a C7-indocyanine.

Aplicaciones Científicas De Investigación

Neuronal Labeling and Toxicity Study

DiIC18(3), a variant closely related to diIC18(7), has been extensively used in neuronal labeling. However, studies have shown that this dye may exhibit toxic effects on specific types of neurons. For instance, when used to label motoneurons and sensory neurons in embryonic rats, the neurons labeled with DiIC18(3) demonstrated rapid cell death, suggesting potential toxicity. This highlights the importance of understanding the biological interactions of diIC18(7) dye in scientific research, especially in sensitive applications involving live neurons (John, 1991).

Fluorescence Microscopy and Vascular Visualization

In the realm of fluorescence microscopy, DiIC18 dyes are known for their ability to stain cellular membranes. An innovative technique termed 'vessel painting' utilizes DiIC18 for visualizing vasculature in fluorescence microscopy. This approach, however, faced challenges like incomplete staining of certain vessels and potential dye aggregation. To address these issues, a modified method using neutral liposomes and DiIC12 was developed, enhancing staining intensity and labeling efficiency, thus providing a comprehensive visualization of major blood vessel types including veins and microvessels in the mouse brain (Konno, Matsumoto, & Okazaki, 2017).

Fluorescent Dyes in 'Guest-Host' Liquid Crystal Displays

DiIC18 derivatives have been investigated for their spectral and electro-optic properties in 'guest-host' liquid crystal displays. These dyes absorb blue and emit green light, exhibit high fluorescent efficiency, and demonstrate stability against sunlight, making them suitable candidates for utilization in display technologies (Wolarz, Moryson, & Bauman, 1992).

Photostable Organic Triggered Single-Photon Sources

DiIC18(3) molecules have shown potential as photostable organic triggered single-photon sources. Under specific conditions, such as a nitrogen atmosphere, these molecules exhibit extremely low photobleaching quantum yield, coupled with a reasonably short triplet lifetime. This unique property has practical applications in producing triggered single-photon sources using purely organic materials, a significant advancement in photonics and quantum computing (Lill & Hecht, 2004).

Propiedades

Nombre del producto |

diIC18(7) dye |

|---|---|

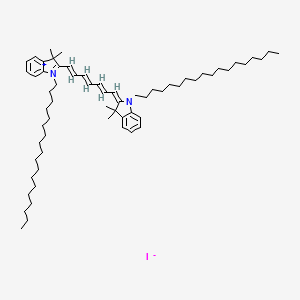

Fórmula molecular |

C63H101IN2 |

Peso molecular |

1013.4 g/mol |

Nombre IUPAC |

(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide |

InChI |

InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 |

Clave InChI |

JLIOTPLALDYAEH-UHFFFAOYSA-M |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |

SMILES canónico |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)

![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)

![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)

![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)

![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)